molecular formula C23H21ClN2O2S B11341481 2-(4-chloro-3-methylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

2-(4-chloro-3-methylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B11341481
M. Wt: 424.9 g/mol
InChI Key: IIUUDXIQDUAJNC-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is a complex organic compound that features a combination of phenoxy, indole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.

    Indole and Thiophene Coupling: The indole and thiophene moieties are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the phenoxy intermediate and the indole-thiophene derivative, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or thiophene moieties using oxidizing agents like m-CPBA or KMnO4.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Amines, thiols, NaH, K2CO3

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while nucleophilic substitution of the chloro group can yield various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used to study the interactions of indole and thiophene derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)METHYL]-N-METHYLACETAMIDE: Lacks the thiophene moiety, which may affect its biological activity and material properties.

    2-(4-CHLORO-3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE: Lacks the indole moiety, which may reduce its potential as a drug scaffold.

    2-(4-CHLORO-3-METHYLPHENOXY)-N-METHYLACETAMIDE: Lacks both the indole and thiophene moieties, significantly altering its chemical and biological properties.

Uniqueness

The presence of both indole and thiophene moieties in 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-12-16(9-10-19(15)24)28-14-22(27)26(2)23(21-8-5-11-29-21)18-13-25-20-7-4-3-6-17(18)20/h3-13,23,25H,14H2,1-2H3

InChI Key

IIUUDXIQDUAJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

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